molecular formula C12H19BClN3O3 B1465942 (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 913835-43-5

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1465942
CAS No.: 913835-43-5
M. Wt: 299.56 g/mol
InChI Key: DPTCRDJSYQTDGH-UHFFFAOYSA-N
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Description

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boronic acid group and a piperazine moiety. It is often used in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its combination of a boronic acid group and a piperazine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and application.

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BN3O3.ClH/c1-15-6-8-16(9-7-15)14-12(17)10-2-4-11(5-3-10)13(18)19;/h2-5,18-19H,6-9H2,1H3,(H,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTCRDJSYQTDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NN2CCN(CC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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